7-Bromo-1,5-naphthyridin-2-amine

Overview

Description

7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound with the chemical formula C8H6BrN3 . It belongs to the class of 1,5-naphthyridines , which exhibit significant importance in medicinal chemistry due to their diverse biological activities .

2.

Synthesis Analysis

3.

Molecular Structure Analysis

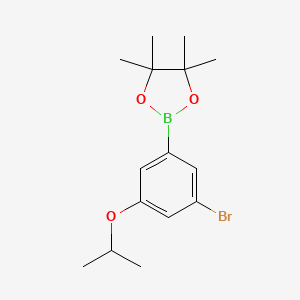

The molecular structure of 7-bromo-1,5-naphthyridin-2-amine consists of a naphthyridine core with a bromine substituent at the 7-position and an amino group at the 2-position. The arrangement of nitrogen atoms within the fused pyridine rings contributes to its unique properties. Refer to Figure 1 for the structural representation of isomeric naphthyridines :

4.

Chemical Reactions Analysis

- Formation of Metal Complexes : Coordination chemistry involving metal ions. These reactions contribute to the versatility of 1,5-naphthyridines in synthetic and medicinal applications .

6.

Physical And Chemical Properties Analysis

Scientific Research Applications

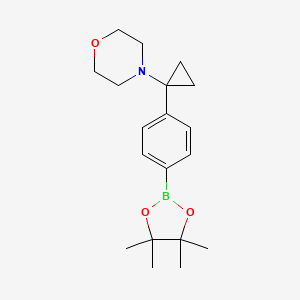

Synthesis: Various synthetic strategies have been explored for 1,5-naphthyridines. For instance, a recent study employed a one-pot reaction to synthesize 7-bromo-1,5-naphthyridin-2-amine . The compound was obtained via a cyclization reaction involving an amine and a bromo-substituted precursor.

Reactivity: 7-Bromo-1,5-naphthyridin-2-amine exhibits reactivity with both electrophilic and nucleophilic reagents. It can undergo oxidations, reductions, cross-coupling reactions, and modification of side chains. Additionally, it forms metal complexes, which can have interesting properties .

Sex Hormone Regulation: Certain derivatives of 1,5-naphthyridines, including those appended with (phenoxy-aryl)urea groups, have shown sex hormone regulatory activity. These compounds could be relevant in hormone-related diseases .

Anti-HIV Activity: N-arylated/chromone/acid-appended 1,6-naphthyridines (a closely related class) have demonstrated anti-HIV properties. While not directly the same compound, this finding highlights the potential of naphthyridines in antiviral research .

Coordination Chemistry

Metal complexes involving 1,5-naphthyridines are intriguing. For instance:

- Palladium Complexes : In one study, 1,5-naphthyridine acted as a ligand coordinating to Pd(II) to form complexes. These included 2:1 and 1:1 complexes, as well as oligomeric species. Such coordination chemistry opens avenues for catalysis and materials science .

properties

IUPAC Name |

7-bromo-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDVTGZCODVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,5-naphthyridin-2-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)